1,3,5-Tris[4-(bromomethyl)phenyl]benzene
Overview
Description
1,3,5-Tris[4-(bromomethyl)phenyl]benzene is an organic compound with the chemical formula C27H21Br3. It is a brominated aromatic compound that features three bromomethyl groups attached to a central benzene ring. This compound is known for its applications in polymer chemistry, organic synthesis, and materials science due to its unique structural properties.
Mechanism of Action
Target of Action
1,3,5-Tris[4-(bromomethyl)phenyl]benzene (TBB) is a halogenated aromatic monomer . It is primarily used in the formation of covalent aromatic frameworks (COFs) . The primary targets of TBB are the organic pollutants that these COFs are designed to adsorb .
Mode of Action
TBB interacts with its targets through the process of adsorption . The bromomethyl groups on the phenyl rings of TBB provide sites for cross-linking, allowing the formation of porous structures in the COFs . These porous structures then capture and hold organic pollutants, effectively removing them from the environment .
Biochemical Pathways
The compound’s primary function is in the formation of cofs, which are used to treat organic pollutants . Therefore, it can be inferred that TBB indirectly affects biochemical pathways by removing pollutants that could otherwise interfere with these pathways.
Pharmacokinetics
Given its use in the formation of cofs, it can be inferred that tbb has good stability and reactivity, which allow it to form the desired porous structures .
Result of Action
The primary result of TBB’s action is the formation of COFs with the ability to adsorb organic pollutants . This leads to the removal of these pollutants from the environment, which can have beneficial effects at the molecular and cellular levels by reducing exposure to harmful substances .
Action Environment
The efficacy and stability of TBB are influenced by environmental factors such as temperature and the presence of other chemicals . For example, the formation of COFs requires specific reaction conditions . Additionally, the ability of the resulting COFs to adsorb pollutants can be affected by the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris[4-(bromomethyl)phenyl]benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with enzymes and proteins that facilitate cross-linking and polymerization processes. For instance, it can be used to synthesize ligands and dendrimeric monomers, which are essential in various biochemical applications . The nature of these interactions often involves the formation of stable covalent bonds between the bromomethyl groups and nucleophilic sites on the biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound may alter gene expression by binding to DNA or transcription factors, thereby modulating the transcriptional activity of certain genes. Its impact on cellular metabolism includes potential changes in metabolic flux and the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo nucleophilic substitution reactions, where the bromomethyl groups are replaced by nucleophiles such as amino or hydroxyl groups on proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by binding to DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Degradation of this compound can lead to the formation of by-products that may have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Toxic or adverse effects, such as cellular toxicity or organ damage, can occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through pathways involving nucleophilic substitution and oxidation reactions . The presence of bromomethyl groups allows for specific interactions with enzymes that catalyze these reactions, leading to changes in metabolic flux and the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . The activity and function of this compound are influenced by its subcellular localization, which can affect its ability to interact with target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris[4-(bromomethyl)phenyl]benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-tris(4-methylphenyl)benzene. The typical synthetic route includes:
Bromination: The starting material, 1,3,5-tris(4-methylphenyl)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces bromine atoms to the methyl groups, forming this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Utilizing industrial reactors and optimized reaction conditions to ensure efficient bromination.
Continuous Purification: Employing continuous purification techniques such as distillation and crystallization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized compounds.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Functionalized derivatives with new substituents replacing the bromomethyl groups.
Cross-Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of bromomethyl groups.
Scientific Research Applications
1,3,5-Tris[4-(bromomethyl)phenyl]benzene has a wide range of applications in scientific research:
Polymer Chemistry: Used as a crosslinking agent and stabilizer in the synthesis of high-performance polymers, enhancing their thermal and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to form stable, conjugated structures.
Biological Research: Investigated for its potential antimalarial and antiparasitic activities, with derivatives showing promising results against Plasmodium falciparum.
Comparison with Similar Compounds
1,3,5-Tris[4-(bromomethyl)phenyl]benzene can be compared with other similar compounds:
1,3,5-Tris(bromomethyl)benzene: Lacks the extended aromatic system, resulting in different reactivity and applications.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups instead of bromomethyl groups, leading to different chemical properties and uses in metal-organic frameworks (MOFs).
1,3,5-Tris(4-aminomethyl)phenyl]benzene: Features aminomethyl groups, which provide different reactivity and potential biological activities.
Properties
IUPAC Name |
1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHYLJZYDPPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494683 | |
Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42837-44-5 | |
Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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